1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride
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Overview
Description
1-(tert-Butyldimethylsilyl)-1H-indole-5-sulfonyl chloride is a compound that features a tert-butyldimethylsilyl group attached to an indole ring, which is further substituted with a sulfonyl chloride group
Mechanism of Action
Target of Action
The primary target of 1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride is the hydroxyl groups present in various organic compounds . This compound acts as a protecting agent for these hydroxyl groups during organic synthesis .
Mode of Action
This compound interacts with its targets by reacting with the hydroxyl groups in the presence of a base to form tert-butyldimethyl silyl ethers . This reaction protects the hydroxyl groups from further reactions during the synthesis process .
Biochemical Pathways
The compound plays a crucial role in the synthesis of various organic compounds. It is involved in the formation of silyl ethers, which are intermediates in many biochemical pathways . These silyl ethers hydrolyze much more slowly than their counterparts, the trimethylsilyl ethers .
Pharmacokinetics
It is known that the compound is soluble in many organic solvents but reacts with water and alcohols . This suggests that its bioavailability may be influenced by the solvent used and the presence of water or alcohols.
Result of Action
The primary result of the action of this compound is the formation of tert-butyldimethyl silyl ethers . These ethers serve as protective groups for hydroxyl functionalities in organic synthesis, allowing for more complex reactions to take place without affecting the protected groups .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a base, water, or alcohols . The compound reacts violently with water , so it must be used in anhydrous conditions. Additionally, it is typically used in organic solvents, which can influence its reactivity and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride typically involves the reaction of indole derivatives with tert-butyldimethylsilyl chloride and sulfonyl chloride under specific conditions. The reaction is often carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether and sulfonyl chloride functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyldimethylsilyl)-1H-indole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Silylation: The tert-butyldimethylsilyl group can be used to protect hydroxyl groups in organic synthesis.
Common Reagents and Conditions
Bases: Imidazole, pyridine, and triethylamine are commonly used bases in these reactions
Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and acetonitrile
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Silyl Ethers: Formed by the reaction with alcohols in the presence of tert-butyldimethylsilyl chloride.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-1H-indole-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a protecting group for hydroxyl and amino groups in complex organic syntheses.
Medicinal Chemistry:
Material Science: Used in the preparation of silicon-based nanocomposites for photocatalytic applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for silylation of alcohols and amines.
tert-Butyldimethylsilyl trifluoromethanesulfonate: A more reactive silylating agent compared to tert-butyldimethylsilyl chloride.
Trimethylsilyl chloride: A less bulky silylating agent compared to tert-butyldimethylsilyl chloride.
Uniqueness
1-(tert-Butyldimethylsilyl)-1H-indole-5-sulfonyl chloride is unique due to the combination of the indole ring, sulfonyl chloride, and tert-butyldimethylsilyl groups. This combination provides a versatile platform for various chemical transformations and applications in different fields .
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]indole-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2SSi/c1-14(2,3)20(4,5)16-9-8-11-10-12(19(15,17)18)6-7-13(11)16/h6-10H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDOTFISJWLXOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2SSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803605-75-5 |
Source
|
Record name | 1-(tert-butyldimethylsilyl)-1H-indole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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